

An In-depth Technical Guide to (Quinazolin-4-yloxy)-acetic acid (C₁₀H₈N₂O₃)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Quinazolin-4-yloxy)-acetic acid

Cat. No.: B1306287

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Abstract

(Quinazolin-4-yloxy)-acetic acid, with the molecular formula C₁₀H₈N₂O₃, is a heterocyclic compound belonging to the quinazoline family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Quinazoline derivatives have been extensively investigated for their therapeutic potential, exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of **(Quinazolin-4-yloxy)-acetic acid**, focusing on its chemical properties, a plausible synthetic route, and the broader context of the biological significance of the quinazoline scaffold. While specific quantitative biological data and detailed signaling pathway involvement for this exact molecule are not extensively documented in publicly available literature, this guide leverages data from closely related analogs to provide insights into its potential applications and areas for future research.

Chemical and Physical Properties

The fundamental properties of **(Quinazolin-4-yloxy)-acetic acid** are crucial for its handling, formulation, and interpretation in experimental settings. While experimental data for this specific molecule is limited, predicted values and data from its core structures provide a useful baseline.

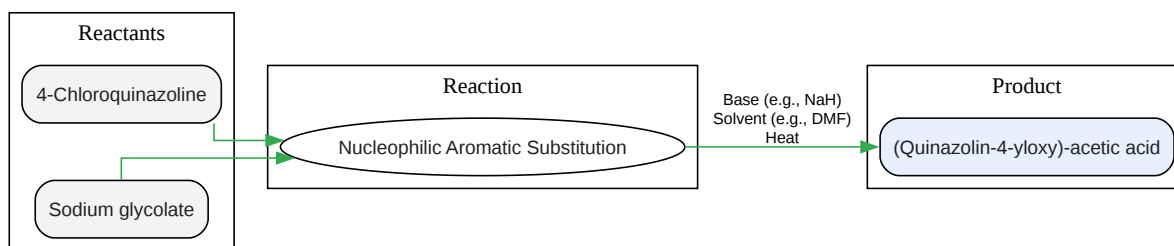
Property	Value/Information	Source
Molecular Formula	C10H8N2O3	PubChem
Molecular Weight	204.18 g/mol	PubChem
IUPAC Name	2-(Quinazolin-4-yloxy)acetic acid	PubChem
CAS Number	842959-64-2	BOC Sciences
Appearance	Likely a solid at room temperature	Inferred
Solubility	Expected to have some solubility in organic solvents like DMSO and DMF	Inferred
InChI Key	ILCNFBGYXLMVEH-UHFFFAOYSA-N	PubChem
SMILES	<chem>C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O</chem>	PubChem

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **(Quinazolin-4-yloxy)-acetic acid** is not readily available in the reviewed literature. However, based on established synthetic methodologies for analogous quinazoline ethers, a plausible and efficient synthetic route can be proposed. The most common and direct approach would involve the nucleophilic substitution of a leaving group at the 4-position of the quinazoline ring with a protected form of acetic acid, followed by deprotection.

A likely precursor for this synthesis is 4-chloroquinazoline, which is commercially available. The other key reagent would be a salt of glycolic acid (hydroxyacetic acid).

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **(Quinazolin-4-yloxy)-acetic acid**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar reported syntheses and would require optimization.

Materials:

- 4-Chloroquinazoline
- Glycolic acid
- Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
- Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
- Ethyl acetate
- Hexanes
- Hydrochloric acid (HCl)
- Deionized water
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

- **Preparation of Sodium Glycolate:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of glycolic acid (1.0 equivalent) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour.
- **Nucleophilic Substitution:** To the solution of sodium glycolate, add a solution of 4-chloroquinazoline (1.0 equivalent) in anhydrous DMF. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Acidify the aqueous solution to pH 3-4 with dilute HCl. Extract the product with ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
- **Characterization:** The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Biological Activity and Potential Applications

While specific biological data for **(Quinazolin-4-yloxy)-acetic acid** is scarce, the quinazoline scaffold is a well-established pharmacophore with a broad spectrum of activities.^[1] Derivatives of quinazolin-4-one have shown significant promise in various therapeutic areas.

Anticancer Activity

Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.^[2] For instance, gefitinib and erlotinib are quinazoline-based drugs used in cancer therapy that target the epidermal growth factor receptor (EGFR). The general structure of **(Quinazolin-4-**

yloxy)-acetic acid suggests it could be explored as a building block for more complex molecules targeting various kinases.

Enzyme Inhibition

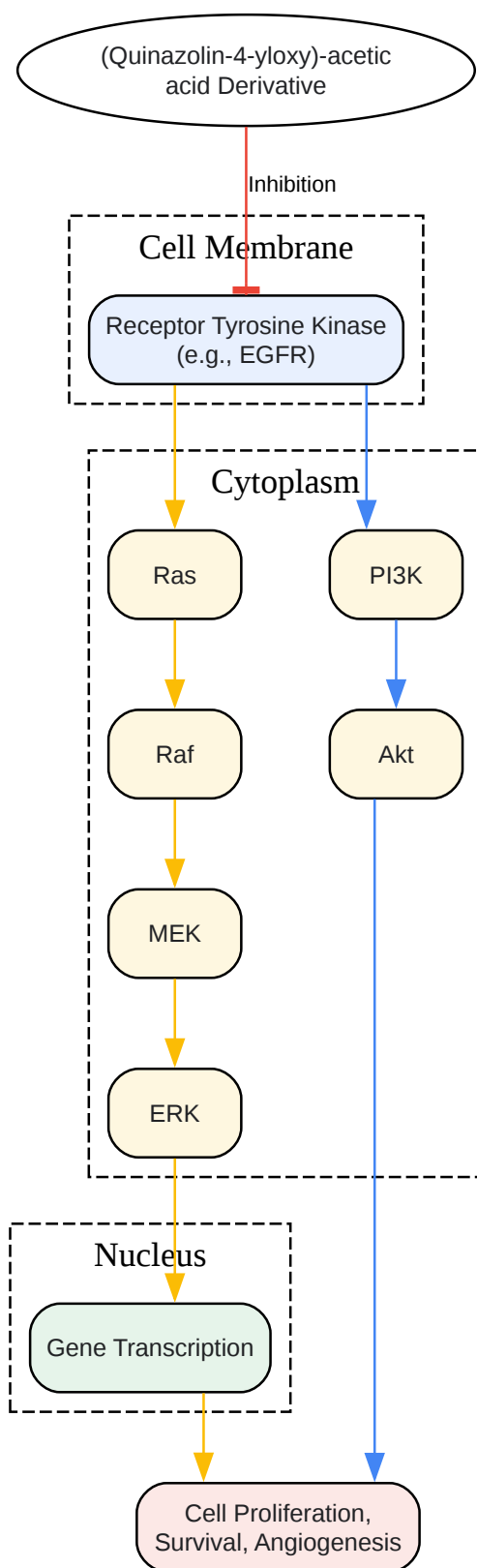
Beyond kinases, quinazoline derivatives have been shown to inhibit other enzymes. For example, various novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have been synthesized and evaluated as potent aldose reductase inhibitors, which are relevant in the context of diabetes.[3]

Anti-inflammatory and Analgesic Effects

The quinazoline core is also found in compounds with anti-inflammatory and analgesic properties. Some derivatives are known to interact with cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways.

Potential Signaling Pathway Involvement

Given the prevalence of quinazoline derivatives as kinase inhibitors, it is plausible that **(Quinazolin-4-yloxy)-acetic acid** or its derivatives could modulate key signaling pathways involved in cell proliferation and survival.



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Caption: Potential kinase inhibition signaling pathway.

The diagram above illustrates a simplified representation of the EGFR signaling cascade, a common target for quinazoline-based inhibitors. By blocking the ATP-binding site of the receptor tyrosine kinase, these inhibitors can halt downstream signaling through pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in cell proliferation and survival. While the direct effect of **(Quinazolin-4-yloxy)-acetic acid** on this pathway is unconfirmed, its structural motif makes this a logical area for investigation.

Future Directions and Research Opportunities

(Quinazolin-4-yloxy)-acetic acid represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

- **Validated Synthesis and Characterization:** The development and publication of a detailed, reproducible synthetic protocol are paramount.
- **Biological Screening:** A comprehensive screening of the compound against a panel of kinases and other relevant enzymes would elucidate its primary biological targets.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of a library of derivatives with modifications to the quinazoline ring and the acetic acid moiety would help in identifying more potent and selective compounds.
- **In Vitro and In Vivo Studies:** Promising candidates should be advanced to cellular assays and animal models to evaluate their efficacy and safety profiles.

Conclusion

(Quinazolin-4-yloxy)-acetic acid is a molecule of interest within the medicinally significant quinazoline class of compounds. While specific data on this compound is limited, the extensive research on related derivatives provides a strong rationale for its further investigation. The synthetic and biological insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating future exploration of this and related molecules for the development of novel therapeutics.

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References

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